3-(2-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-oxoethyl)-6-cyclopropylpyrimidin-4(3H)-one
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Description
3-(2-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-oxoethyl)-6-cyclopropylpyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C15H18N6O2 and its molecular weight is 314.349. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds containing a 1,2,4-triazole ring are known to interact with a variety of biological targets, including enzymes and receptors . The specific target would depend on the exact structure and functional groups of the compound.
Mode of Action
The interaction with the target usually involves the formation of non-covalent bonds (like hydrogen bonds, ionic bonds, and hydrophobic interactions) between the compound and specific amino acid residues in the target protein . This can lead to changes in the conformation or activity of the protein.
Biochemical Pathways
The affected pathways would depend on the specific target of the compound. For example, if the target is an enzyme involved in a metabolic pathway, the compound could inhibit or enhance the pathway, leading to changes in the levels of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its physicochemical properties, such as solubility, stability, and size. These properties can influence the bioavailability of the compound .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific target and pathway affected. This could range from changes in cell signaling and gene expression to effects on cell growth and survival .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound .
Biological Activity
The compound 3-(2-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-oxoethyl)-6-cyclopropylpyrimidin-4(3H)-one is a triazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several functional groups:
- Triazole ring : Known for various biological activities including antifungal and antibacterial properties.
- Azetidine moiety : A five-membered nitrogen-containing ring that can influence the pharmacokinetics of the compound.
- Pyrimidine core : Often associated with nucleic acid interactions and enzyme inhibition.
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against various pathogens. In a study evaluating several triazole compounds, it was found that those with azetidine substitutions exhibited enhanced antimicrobial activity compared to their counterparts without such modifications .
Anticancer Properties
Research indicates that similar triazole derivatives can inhibit cancer cell proliferation. For instance, compounds with a triazole ring have been reported to exhibit significant antiproliferative activity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells . The mechanism often involves the inhibition of specific kinases involved in cancer cell signaling pathways.
Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|
A549 | 0.98 ± 0.08 | Inhibition of c-Met |
MCF-7 | 1.05 ± 0.17 | Inhibition of VEGFR-2 |
HeLa | 1.28 ± 0.25 | Apoptosis induction |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Kinase Inhibition : The compound potentially inhibits c-Met and VEGFR-2 kinases, which are crucial in tumor growth and metastasis .
- Apoptosis Induction : It has been observed that treatment with this compound leads to late-stage apoptosis in cancer cells, indicating its potential as an anticancer agent .
Case Studies
Several studies have investigated the biological activity of triazole derivatives similar to the compound :
- Study on Anticancer Activity : A recent study evaluated a series of triazole derivatives for their antiproliferative effects on cancer cell lines. The most promising derivative showed an IC50 value significantly lower than standard chemotherapy agents, indicating superior efficacy .
- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of triazole compounds, revealing that modifications at the azetidine position enhanced activity against resistant strains of bacteria and fungi .
Properties
IUPAC Name |
6-cyclopropyl-3-[2-oxo-2-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]ethyl]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O2/c22-14-3-13(12-1-2-12)17-10-20(14)7-15(23)19-4-11(5-19)6-21-9-16-8-18-21/h3,8-12H,1-2,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZBSXGZEIWMNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CC(=O)N3CC(C3)CN4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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